(alpha)1 adrenoceptor-MO-1
Overview
Description
(alpha)1 adrenoceptor-MO-1 is a compound that interacts with alpha-1 adrenergic receptors, which are a type of G-protein coupled receptor. These receptors are primarily involved in the regulation of the sympathetic nervous system by binding to catecholamines such as norepinephrine and epinephrine . The alpha-1 adrenergic receptors are subdivided into three subtypes: alpha-1A, alpha-1B, and alpha-1D .
Preparation Methods
Chemical Reactions Analysis
(alpha)1 adrenoceptor-MO-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
(alpha)1 adrenoceptor-MO-1 has a wide range of scientific research applications, including:
Mechanism of Action
(alpha)1 adrenoceptor-MO-1 exerts its effects by binding to alpha-1 adrenergic receptors, which are G-protein coupled receptors associated with the Gq heterotrimeric G protein . Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events that result in various physiological responses, such as vasoconstriction and increased blood pressure . The molecular targets and pathways involved include the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores .
Comparison with Similar Compounds
(alpha)1 adrenoceptor-MO-1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors . Similar compounds include:
alpha-1A adrenergic receptor agonists: These compounds selectively bind to the alpha-1A subtype and are used in the treatment of conditions like benign prostatic hyperplasia.
alpha-1B adrenergic receptor agonists: These compounds selectively bind to the alpha-1B subtype and are involved in regulating vascular smooth muscle contraction.
alpha-1D adrenergic receptor agonists: These compounds selectively bind to the alpha-1D subtype and play a role in neurotransmission and cognitive functions.
Properties
IUPAC Name |
2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUEHXQOBCAKN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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